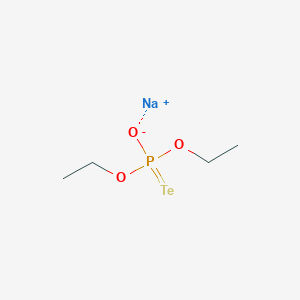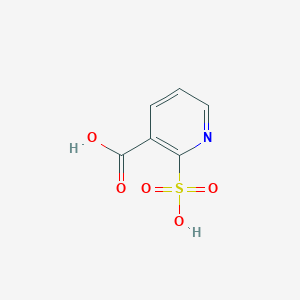
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride is an organic compound that belongs to the class of dibenzothiepins. It is characterized by a tricyclic structure containing sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
The synthesis of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of dibenzo(b,e)thiepin with an amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: The compound is used in the production of materials for electronic devices and as a reagent in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6,11-Dihydrodibenzo(b,e)thiepin-11-methanamine hydrochloride can be compared with other similar compounds, such as:
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound is structurally similar but lacks the amine group.
7,8-Difluoro-6,11-dihydrodibenzo(b,e)thiepin-11-ol: This compound contains fluorine atoms and a hydroxyl group, making it chemically distinct.
Dibenzo(b,e)thiepin-11(6H)-one: Another related compound with a different functional group arrangement
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82394-02-3 |
|---|---|
Molekularformel |
C15H16ClNS |
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethylazanium;chloride |
InChI |
InChI=1S/C15H15NS.ClH/c16-9-14-12-6-2-1-5-11(12)10-17-15-8-4-3-7-13(14)15;/h1-8,14H,9-10,16H2;1H |
InChI-Schlüssel |
LLFAICDXHPLYIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)





